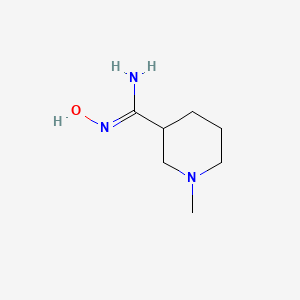

N'-hydroxy-1-methylpiperidine-3-carboximidamide

描述

属性

IUPAC Name |

N'-hydroxy-1-methylpiperidine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTGCFFFALEDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methylpiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidine-3-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-1-methylpiperidine-3-carboximidamide may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.

化学反应分析

Types of Reactions

N’-hydroxy-1-methylpiperidine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methylpiperidine-3-carboxamide, while reduction could produce N’-hydroxy-1-methylpiperidine-3-carboximidine.

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

- Reagent in Reactions : It is utilized as a reagent in diverse chemical reactions, including oxidation and reduction processes. For example, it can be oxidized to yield N’-hydroxy-1-methylpiperidine-3-carboxamide or reduced to generate N’-hydroxy-1-methylpiperidine-3-carboximidine.

Biology

- Enzyme Inhibition : N'-hydroxy-1-methylpiperidine-3-carboximidamide has been studied for its potential to inhibit key enzymes involved in metabolic pathways. Notably, it may inhibit α-amylase and Dipeptidyl Peptidase IV (DPP-IV), which are crucial for carbohydrate metabolism and insulin regulation respectively .

| Enzyme | Function | Impact of Inhibition |

|---|---|---|

| α-Amylase | Carbohydrate digestion | Reduces blood glucose levels |

| DPP-IV | Insulin regulation | Enhances insulin secretion |

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to modulate biological pathways through enzyme inhibition positions it as a candidate for managing conditions such as diabetes and obesity .

Case Study: Enzyme Inhibition Effects

In a controlled study involving diabetic models:

- Objective : Evaluate the compound's effect on blood glucose levels.

- Methodology : Diabetic rats were administered varying doses.

- Results : Significant reductions in blood glucose levels were observed, correlating with increased DPP-IV inhibition.

Industry

- Material Development : The compound is also used in developing new materials and as a catalyst in chemical reactions, contributing to advancements in specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of N’-hydroxy-1-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

(a) N'-hydroxy-3-(Hydroxymethyl)piperidine-1-carboximidamide

- Molecular Formula : C₇H₁₅N₃O₂

- Molecular Weight : 173.21 g/mol

- Key Differences: Features a hydroxymethyl (-CH₂OH) substituent at position 3 of the piperidine ring instead of a methyl group.

(b) (3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide

- Molecular Formula : C₇H₁₅N₃O

Pyridine and Benzene Ring-Containing Analogues

(a) N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

- Molecular Formula : C₁₁H₁₆N₄O

- Structure : Pyridine ring substituted with a piperidinyl group at position 6 and a carboximidamide group at position 3.

- Key Differences : The aromatic pyridine core may enhance π-π stacking interactions compared to the aliphatic piperidine ring in the target compound. Higher molecular weight (220.28 g/mol) suggests altered pharmacokinetics .

(b) (Z)-N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

- Molecular Formula : C₁₃H₁₈N₃O

- Structure : Benzene ring with a piperidinylmethyl (-CH₂-piperidine) substituent at position 3.

Heterocyclic Variants

(a) N'-HYDROXY-5-METHYLISOXAZOLE-3-CARBOXIMIDAMIDE

- Molecular Formula : C₅H₇N₃O₂

- Structure : Isoxazole ring (a five-membered ring with O and N) substituted with methyl and carboximidamide groups.

- Key Differences : The isoxazole ring introduces additional heteroatoms, altering electronic properties and metabolic stability compared to piperidine derivatives .

(b) N'-HYDROXY-3-METHYL-2,4-DIOXO-1-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXIMIDAMIDE

Critical Analysis of Structural and Functional Differences

- Aromatic vs. Aliphatic Cores : Pyridine/benzene-containing analogues (e.g., C₁₁H₁₆N₄O, C₁₃H₁₈N₃O) may exhibit stronger binding to aromatic receptors but lower metabolic stability due to cytochrome P450 interactions .

- Steric and Stereochemical Effects: The (3R)-configured hydroxymethyl derivative (C₇H₁₅N₃O) could show enantioselective activity in chiral environments, unlike the non-chiral target compound .

生物活性

N'-hydroxy-1-methylpiperidine-3-carboximidamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a hydroxyl group, and a carboximidamide functional group. Its molecular formula is . The presence of these functional groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may function as an enzyme inhibitor and a receptor ligand , modulating various biological pathways. The exact mechanisms involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect processes such as glucose metabolism and inflammation.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing neurological functions.

Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes related to metabolic disorders. For instance, it may inhibit:

- α-Amylase : An enzyme involved in carbohydrate digestion, which plays a role in managing blood glucose levels.

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial for insulin regulation; its inhibition can enhance insulin secretion.

Antioxidant Activity

Studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is vital for preventing cellular damage in various diseases.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition Effects

In a controlled study investigating the effects of this compound on diabetic models:

- Objective : To evaluate the compound's effect on blood glucose levels through enzyme inhibition.

- Methodology : Diabetic rats were administered varying doses of the compound.

- Results : Significant reductions in blood glucose levels were observed, correlating with increased DPP-IV inhibition.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N'-hydroxy-1-ethylpiperidine-3-carboximidamide | Ethyl group on piperidine ring | Different reactivity patterns |

| N'-hydroxy-1-propylpiperidine-3-carboximidamide | Propyl group on piperidine ring | Varies in biological activity |

常见问题

Q. How can the molecular structure of N'-hydroxy-1-methylpiperidine-3-carboximidamide be accurately characterized?

- Methodological Answer : Use spectroscopic techniques (NMR, IR, MS) and X-ray crystallography. For crystallographic analysis, employ software like SHELX for structure refinement . The compound’s SMILES (O/N=C(/C1CCCN(C1)C)\N) and InChIKey (ASTGCFFFALEDKG-UHFFFAOYSA-N) provided in chemical databases can validate computational models . Cross-reference experimental data with density-functional theory (DFT) calculations to confirm bond angles and electronic properties .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : While direct synthesis protocols are scarce, analogous compounds (e.g., N'-hydroxy-4-propoxybenzenecarboximidamide) suggest a pathway involving amidoxime formation via hydroxylamine reaction with nitriles. Optimize reaction conditions using polar aprotic solvents (DMF, DMSO) at 60–80°C . Monitor purity via HPLC and confirm using high-resolution mass spectrometry (HRMS).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound’s safety data sheet (SDS) indicates risks of inhalation/ingestion (H303+H313+H333); store in airtight containers at 2–8°C . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational models resolve contradictions in experimental spectral data for this compound?

- Methodological Answer : Apply DFT (e.g., B3LYP/6-31G* basis set) to simulate NMR and IR spectra. Compare computational predictions with experimental data to identify discrepancies (e.g., tautomerism or solvent effects). For example, the Colle-Salvetti correlation-energy formula can refine electron density maps, resolving ambiguities in peak assignments . Use software like Gaussian or ORCA for iterative validation .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

- Methodological Answer : Implement quality control (QC) protocols:

Q. How do structural modifications (e.g., substituent changes) affect the compound’s reactivity and bioactivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing the piperidine ring with pyrrolidine). Evaluate reactivity via Hammett plots and DFT-calculated frontier molecular orbitals (HOMO/LUMO). Test bioactivity in cellular models (e.g., antioxidant assays using DPPH radical scavenging) . Correlate logP values (calculated via ChemAxon) with membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting results in toxicity studies of this compound?

- Methodological Answer : Conduct longitudinal studies to differentiate acute vs. chronic effects. For example, if in vitro assays show low cytotoxicity but in vivo models indicate organ toxicity, assess metabolic activation (e.g., cytochrome P450 profiling). Use ecological risk assessment frameworks (e.g., PBT/vPvB criteria) to evaluate environmental persistence . Reference contradictory findings in open-data repositories to enable meta-analyses .

Q. What statistical methods validate the reproducibility of experimental data across labs?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use Cohen’s κ to quantify agreement in categorical outcomes (e.g., bioactivity yes/no). For continuous data (e.g., IC50 values), Bland-Altman plots and intraclass correlation coefficients (ICC) are recommended. Share raw data via platforms like Zenodo to facilitate cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。